3-Amino-5-ethoxycarbonylphenylboronic acid structure
3-Amino-5-ethoxycarbonylphenylboronic acid structure
An In-depth Technical Guide to 3-Amino-5-ethoxycarbonylphenylboronic Acid: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Amino-5-ethoxycarbonylphenylboronic acid, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structure, physicochemical properties, synthetic routes, and critical applications, with a focus on the underlying scientific principles that govern its utility.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This class of compounds offers a remarkable combination of stability, versatile reactivity, and relatively low toxicity, making them indispensable tools for constructing complex molecular architectures.[2]
Among this broad family, 3-Amino-5-ethoxycarbonylphenylboronic acid (CAS No. 510773-04-3) emerges as a particularly valuable reagent. Its trifunctional nature—possessing a boronic acid for coupling, an amino group for derivatization, and an ester for further modification—positions it as a strategic scaffold for creating diverse chemical libraries aimed at drug discovery and materials science.[4][5] This guide will elucidate the key attributes of this molecule, providing both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
The structure of 3-Amino-5-ethoxycarbonylphenylboronic acid is defined by a benzene ring substituted at positions 1, 3, and 5. This specific arrangement of functional groups dictates its reactivity and utility.
Chemical Structure:
(Image generated for illustrative purposes)
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 510773-04-3 | [4] |
| Molecular Formula | C₉H₁₂BNO₄ | [4][6] |
| Molecular Weight | 209.01 g/mol | [4][6] |
| Appearance | Typically a powder | [7] |
| Synonyms | 3-Amino-5-borono-benzoic acid 1-ethyl ester | [4] |
| PSA (Polar Surface Area) | 92.78 Ų | [4] |
| LogP | -0.29350 | [4] |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-Amino-5-ethoxycarbonylphenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic strategy involves the nitration of a commercially available precursor followed by the reduction of the nitro group. This approach is favored because the directing effects of the substituents can be strategically managed. A plausible synthetic workflow is outlined below.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative, self-validating procedure derived from established chemical principles for analogous compounds.[8]
Step 1: Esterification of 3-Carboxyphenylboronic acid
-
Rationale: The initial carboxylic acid is esterified to the target ethoxycarbonyl group. This also serves to protect the carboxylic acid from undesired side reactions during nitration.
-
Procedure:
-
Suspend 3-carboxyphenylboronic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxycarbonylphenylboronic acid.
-
Step 2: Nitration of 3-Ethoxycarbonylphenylboronic acid
-
Rationale: The boronic acid and ester groups are meta-directing. Therefore, nitration is expected to occur at the 5-position, ortho to the boronic acid and meta to the ester.
-
Procedure:
-
Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 3-ethoxycarbonylphenylboronic acid (1.0 eq) while maintaining the temperature.
-
Add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-Nitro-5-ethoxycarbonylphenylboronic acid.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the 3-Nitro-5-ethoxycarbonylphenylboronic acid (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at 1-3 atm pressure.
-
Stir vigorously at room temperature for 8-12 hours, or until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 3-Amino-5-ethoxycarbonylphenylboronic acid as a solid.[9]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic techniques are essential for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the protons. For this molecule, one would expect to see distinct signals for the aromatic protons (typically in the 7-8 ppm region), the quartet and triplet for the ethyl group of the ester (around 4.3 and 1.3 ppm, respectively), a broad singlet for the amino (-NH₂) protons, and broad singlets for the boronic acid (-B(OH)₂) protons.[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms. Key signals would include those for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), and the carbons of the ethyl group.[8]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretches of the amine, the C=O stretch of the ester, C-O stretches, and the B-O-H stretches of the boronic acid.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or chemical ionization (CI) spectrum would show a molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of 209.01 g/mol .[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for 3-Amino-5-ethoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][11]
Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol details the coupling of 3-Amino-5-ethoxycarbonylphenylboronic acid with an aryl bromide. The choice of catalyst, base, and solvent is critical for reaction efficiency. A phosphine-ligated palladium catalyst is common, and a mild base is required to activate the boronic acid for transmetalation without hydrolyzing the ester.
-
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), 3-Amino-5-ethoxycarbonylphenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting biaryl product using column chromatography.
-
Applications in Drug Discovery
The unique trifunctional structure of this molecule makes it a highly valuable scaffold in medicinal chemistry.
-
Versatile Building Block: The boronic acid serves as the anchor point for coupling to various heterocyclic or aromatic systems via the Suzuki reaction.[5]
-
Handles for Derivatization: The amino group can be readily acylated, alkylated, or used in amide bond formation to introduce diverse side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further expand molecular diversity.[12] This systematic modification is central to establishing Structure-Activity Relationships (SAR).
Caption: Role as a versatile scaffold in combinatorial chemistry.
-
Bioisosterism: Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, such as those found in sugars or the active sites of certain enzymes, leading to unique pharmacological profiles.[2]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling 3-Amino-5-ethoxycarbonylphenylboronic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[14]
Conclusion
3-Amino-5-ethoxycarbonylphenylboronic acid is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its trifunctional nature provides chemists with multiple avenues for structural elaboration, making it a powerful asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
-
GlobalChemMall. (n.d.). (3-amino-5-ethoxycarbonylphenyl)boronic acid. Retrieved from [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. globalchemmall.com [globalchemmall.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid | 573675-99-7 [smolecule.com]
- 7. 3-Ethoxycarbonylphenylboronic acid = 95 4334-87-6 [sigmaaldrich.com]
- 8. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
